molecular formula C15H26N2O2 B5481748 8-methyl-8-azabicyclo[3.2.1]oct-3-yl 3-(1-pyrrolidinyl)propanoate

8-methyl-8-azabicyclo[3.2.1]oct-3-yl 3-(1-pyrrolidinyl)propanoate

Cat. No.: B5481748
M. Wt: 266.38 g/mol
InChI Key: BWPRWNIQEYRCRX-UHFFFAOYSA-N
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Description

8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 3-(1-pyrrolidinyl)propanoate is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique bicyclic structure, which is central to its chemical properties and biological activities.

Properties

IUPAC Name

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-pyrrolidin-1-ylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O2/c1-16-12-4-5-13(16)11-14(10-12)19-15(18)6-9-17-7-2-3-8-17/h12-14H,2-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWPRWNIQEYRCRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(C2)OC(=O)CCN3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methyl-8-azabicyclo[3.2.1]oct-3-yl 3-(1-pyrrolidinyl)propanoate typically involves multiple steps, starting from readily available precursors. One common method involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a crucial intermediate in the synthesis of tropane alkaloids . This process often requires precise control of stereochemistry to ensure the correct formation of the bicyclic structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors and advanced purification techniques to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 3-(1-pyrrolidinyl)propanoate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids and bases, oxidizing and reducing agents, and various catalysts to facilitate the desired transformations. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 3-(1-pyrrolidinyl)propanoate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its interactions with biological systems, including its binding to specific receptors and enzymes.

    Medicine: It has potential therapeutic applications, particularly in the treatment of neurological disorders due to its activity on the central nervous system.

    Industry: The compound is used in the production of various chemical products, including polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of 8-methyl-8-azabicyclo[3.2.1]oct-3-yl 3-(1-pyrrolidinyl)propanoate involves its interaction with specific molecular targets, such as receptors and enzymes. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction cascades and changes in gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 3-(1-pyrrolidinyl)propanoate is unique due to its specific structural modifications, which confer distinct chemical and biological properties. These modifications can enhance its binding affinity to certain targets, improve its stability, and reduce potential side effects compared to similar compounds.

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